

An In-depth Technical Guide on the Cytotoxicity of Transbond XT Leachables

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing scientific literature on the cytotoxicity of leachables from **Transbond** XT, a widely used orthodontic adhesive. The document summarizes quantitative data from various studies, details the experimental protocols used, and visualizes key experimental workflows and the general mechanism of cytotoxicity.

Introduction

Transbond XT is a methacrylate-based composite resin used for bonding orthodontic brackets to enamel.[1] While it offers excellent mechanical properties for clinical applications, concerns have been raised regarding the biocompatibility of its leachable components.[2] Incompletely polymerized monomers and other substances can be released into the oral environment, potentially leading to adverse biological effects on surrounding tissues.[3][4] This guide synthesizes the findings from multiple in vitro and in vivo studies to provide a detailed understanding of the cytotoxic and genotoxic potential of **Transbond** XT leachables.

The primary leachable components from methacrylate-based resins like **Transbond** XT include monomers such as bisphenol A-glycidyl dimethacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), and bisphenol A-ethoxylate dimethacrylate (Bis-EMA).[5][6] The release of these residual monomers is considered a primary cause of cytotoxic reactions.[5]



Quantitative Data on Cytotoxicity and Genotoxicity

The cytotoxicity of **Transbond** XT leachables has been evaluated using various cell lines and assays. The following tables summarize the quantitative findings from several key studies.

Table 1: Cell Viability and Cytotoxicity Assays



Study (Year)	Cell Line	Assay	Exposure Time	Key Findings
Malkoc et al. (2010)[7]	L929 fibroblasts	MTT	24 hours	Transbond XT showed significant cytotoxicity compared to the control group.[7]
Willmann et al. (2020)[8][9]	Human gingival fibroblasts	XTT	24 hours	A concentration- dependent reduction in cell viability was observed.[8][9]
Annousheh et al. (2020)[6]	Not specified	Cell viability assay	Not specified	Cell viability was 86%.[6]
Pithon et al. (2015)[3][10]	Rat subcutaneous tissue (in vivo)	Histological analysis	7, 15, and 30 days	At day 15, severe inflammation was observed. At day 30, a more expressive mononuclear inflammatory infiltrate was noted compared to other groups, indicating the worst biocompatibility among the tested adhesives.[3][10] [11]



Eliades et al. (2009)[12]	Reconstructed human oral epithelium (RHOE)	LDH	Not specified	The LDH assay revealed a mean viability value of 2.67 for Transbond XT primer, indicating acute toxicity.[12]
Malkoc et al. (2010)[13]	L929 fibroblasts	Not specified	Not specified	Transbond XT was found to be cytotoxic (87% cell survival).[13]
Ahrari et al. (2012)[14]	Human oral fibroblasts	МТТ	1, 3, 5, and 7 days	After 1 day of storage, Transbond XT was essentially non-cytotoxic. [14]

Table 2: Genotoxicity Assays



Study (Year)	Cell Line	Assay	Exposure Time	Key Findings
Ravi et al. (2013) [15]	Human lymphocytes	Comet assay	24 hours	A significant increase in tail length and percentage of DNA in the tail was observed compared to normal lymphocytes.[15]
Willmann et al. (2020)[8][9]	Human gingival fibroblasts	үН2АХ assay	6 hours	A concentration-dependent increase in H2AX phosphorylation was detected, indicating the induction of DNA damage.[8][9]
Jagdish et al. (2013)[16]	Human peripheral blood lymphocytes	Comet assay	24 hours	No significant effect on the percentage of DNA tail and tail length was observed.[16]

Table 3: Monomer Release



Study (Year)	Monomer	Concentration	Key Findings
Annousheh et al. (2020)[6]	BPA	Not detected	No Bisphenol A (BPA) was detected in the leachates.[6]
Turgut et al. (2022)[4]	UDMA, TEGDMA, BisGMA	Not specified	Transbond XT released the least residual monomer compared to other tested systems.[4]
Pseiner et al. (2015) [17]	TEGDMA	13.12 μg/mL	A greater release of TEGDMA was observed with Transbond LR (31.7 μg/mL) than with Transbond XT.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the experimental protocols from the cited studies.

- MTT Assay (Malkoc et al., 2010)[7]
 - Sample Preparation: The orthodontic composites were prepared and extracted in 3 mL of Basal Medium Eagle (BME) with 10% newborn calf serum for 24 hours.
 - Cell Culture: L929 cells were plated at a density of 25,000 cells/mL in a 96-well dish and incubated for 24 hours at 37°C, 5% CO₂, and 95% air.
 - Exposure: The incubation medium was replaced with the medium in which the samples were stored, and the cells were incubated for another 24 hours.
 - MTT Assay: The cell mitochondrial activity was evaluated by the methyl tetrazolium (MTT) test.



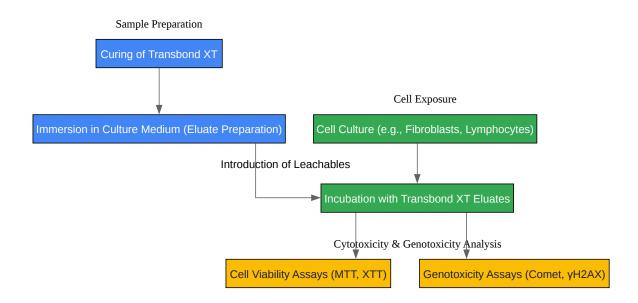
- XTT Assay (Willmann et al., 2020)[8][9]
 - Cell Culture: Human gingival fibroblasts were used.
 - Exposure: Cells were exposed to different concentrations of Transbond XT eluates for 24 hours.
 - XTT Assay: The XTT assay was utilized to determine the cytotoxicity.
- In Vivo Biocompatibility (Pithon et al., 2015)[3][10][11]
 - Animal Model: Thirty male Wistar rats were used.
 - Implantation: Two cavities were created in the subcutaneous dorsum of each animal, and a polyvinyl sponge soaked with 2 drops of **Transbond** XT was placed in each surgical locus.
 - Analysis: Animals were sacrificed after 7, 15, and 30 days, and the tissues were analyzed using an optical microscope to observe the inflammatory infiltrate.
- Comet Assay (Ravi et al., 2013)[15]
 - Sample Preparation: Cured sterile individual masses of Transbond XT were immersed in DMEM and left at 37°C for 24 hours.
 - \circ Exposure: A volume of 200 μ L of the extract medium was mixed with human peripheral blood lymphocytes.
 - Comet Assay: The comet assay (single-cell gel electrophoresis) was performed to evaluate DNA damage by measuring tail length and the percentage of DNA in the tail.
- yH2AX Assay (Willmann et al., 2020)[8][9]
 - Cell Culture: Human gingival fibroblasts were used.
 - Exposure: Cells were exposed to cytotoxic dose ranges of the adhesives for 6 hours.



 γH2AX Assay: The assay was performed to explore the genotoxic potential by detecting the phosphorylation of H2AX, a marker for DNA double-strand breaks.

Visualizations

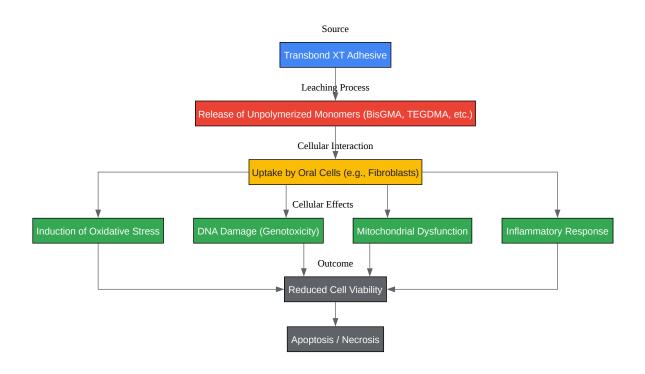
The following diagrams illustrate the experimental workflows and the proposed mechanism of cytotoxicity of **Transbond** XT leachables.



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Experimental Workflow for In Vitro Cytotoxicity Assessment.





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